

An In-Depth Technical Guide to 3-(4-Acetamidophenyl)propanoic Acid

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Compound of Interest

Compound Name: 3-(4-Acetamidophenyl)propanoic acid

Cat. No.: B181343

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-(4-Acetamidophenyl)propanoic acid** (CAS No. 6325-43-5), a versatile building block in medicinal chemistry. This document delves into its chemical identity, physicochemical properties, and its significance as a scaffold in the design and synthesis of novel therapeutic agents. A detailed, field-proven synthetic protocol and in-depth analytical characterization are presented to ensure scientific integrity and reproducibility. The guide also explores the broader context of arylpropanoic acid derivatives in drug discovery, offering insights into their potential pharmacological applications.

Introduction: The Significance of the Arylpropanoic Acid Scaffold

The arylpropanoic acid motif is a privileged structure in medicinal chemistry, most notably recognized in the class of non-steroidal anti-inflammatory drugs (NSAIDs). Beyond their well-established anti-inflammatory properties, derivatives of arylpropanoic acid have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects. This structural versatility makes them attractive starting points for the development of new chemical entities targeting a range of diseases. **3-(4-Acetamidophenyl)propanoic acid**, in particular, serves as a valuable intermediate, combining the structural features of an arylpropanoic acid

with an acetamido group that can be further functionalized or may contribute to the molecule's biological activity. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound in their drug discovery and development programs.

Chemical Identity and Physicochemical Properties

CAS Number: 6325-43-5[1][2]

Molecular Formula: C₁₁H₁₃NO₃[1]

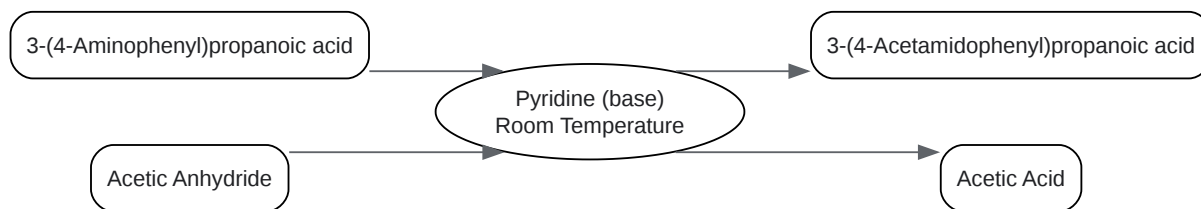
Molecular Weight: 207.23 g/mol [1]

Property	Value	Source
IUPAC Name	3-(4-acetamidophenyl)propanoic acid	-
Synonyms	Benzenepropanoic acid, 4-(acetylamino)-	[3]
Appearance	Solid	
Melting Point	133-137 °C	

Synthesis of 3-(4-Acetamidophenyl)propanoic acid: A Validated Protocol

The synthesis of **3-(4-Acetamidophenyl)propanoic acid** can be efficiently achieved through the acetylation of 3-(4-Aminophenyl)propanoic acid. This method is reliable and scalable, making it suitable for laboratory and potential pilot-plant production.

Reaction Scheme



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Caption: Synthesis of **3-(4-Acetamidophenyl)propanoic acid**.

Step-by-Step Experimental Protocol

Materials:

- 3-(4-Aminophenyl)propanoic acid (1.0 eq)
- Acetic anhydride (1.2 eq)
- Pyridine (catalytic amount)
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Dissolution:** In a round-bottom flask, dissolve 3-(4-aminophenyl)propanoic acid in dichloromethane.

- **Addition of Reagents:** To the stirred solution, add a catalytic amount of pyridine followed by the dropwise addition of acetic anhydride at room temperature.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:**
 - Quench the reaction by slowly adding water.
 - Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
- **Purification:**
 - Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
 - The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **3-(4-acetamidophenyl)propanoic acid**.

Causality of Experimental Choices:

- **Pyridine:** Acts as a nucleophilic catalyst and also as a base to neutralize the acetic acid byproduct, driving the reaction to completion.
- **Acetic Anhydride:** A readily available and effective acetylating agent. Using a slight excess ensures the complete conversion of the starting amine.
- **Aqueous Work-up with HCl:** The dilute acid wash removes any unreacted pyridine and other basic impurities.
- **Recrystallization:** This is a crucial step to remove any remaining impurities and to obtain a product of high purity suitable for further applications.

Analytical Characterization: A Self-Validating System

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized **3-(4-Acetamidophenyl)propanoic acid**.

Spectroscopic Analysis

While a complete set of spectra for this specific compound is not readily available in public databases, the expected spectral characteristics can be inferred from the analysis of structurally similar compounds.

- **^1H NMR (Proton Nuclear Magnetic Resonance):** The spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of 7.0-7.6 ppm), the methylene protons of the propanoic acid chain (two triplets, around 2.6 and 2.9 ppm), the methyl protons of the acetamido group (a singlet around 2.1 ppm), and the carboxylic acid proton (a broad singlet at a higher chemical shift, >10 ppm).
- **^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance):** The spectrum should display distinct signals for the carbonyl carbons of the carboxylic acid and the amide, the aromatic carbons, and the aliphatic carbons of the propanoic acid chain and the acetamido methyl group.
- **IR (Infrared) Spectroscopy:** Key vibrational bands are expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm^{-1}), the C=O stretch of the carboxylic acid (around 1700 cm^{-1}), the C=O stretch of the amide (around 1660 cm^{-1}), and the N-H bend of the amide (around 1550 cm^{-1}).
- **Mass Spectrometry (MS):** The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (207.23 g/mol).

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of **3-(4-Acetamidophenyl)propanoic acid**.

Illustrative HPLC Method:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.

This method should provide a sharp, well-defined peak for the pure compound, allowing for accurate purity determination.

Applications in Drug Discovery and Development

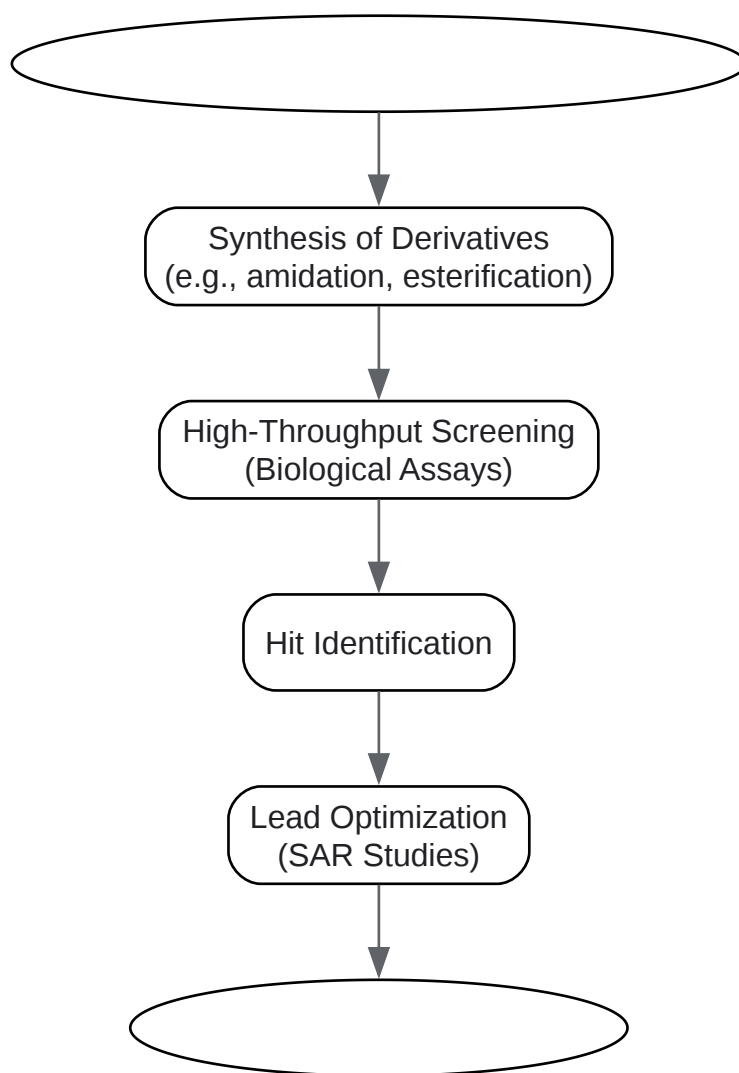
3-(4-Acetamidophenyl)propanoic acid is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.^[3] Its utility stems from the presence of multiple functional groups that can be selectively modified.

Scaffold for Novel Therapeutics

The core structure of **3-(4-acetamidophenyl)propanoic acid** can be elaborated to generate libraries of compounds for screening against various biological targets. Research on structurally related compounds has shown promise in several therapeutic areas:

- Anticancer Agents: Derivatives of similar arylpropanoic acids have been synthesized and evaluated for their antiproliferative properties.^[4]
- Antimicrobial Agents: The 4-aminophenol moiety, a precursor to the acetamido group, is present in compounds with demonstrated antimicrobial activity.^{[5][6]}

Workflow for Utilizing 3-(4-Acetamidophenyl)propanoic acid in Drug Discovery



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Caption: Drug discovery workflow using the target scaffold.

Conclusion

3-(4-Acetamidophenyl)propanoic acid is a strategically important molecule for chemical synthesis and drug discovery. Its straightforward synthesis and the versatility of its functional groups make it an ideal starting point for the development of novel compounds with a wide range of potential therapeutic applications. This guide provides the essential technical information and protocols to enable researchers to confidently incorporate this valuable building block into their research and development pipelines.

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